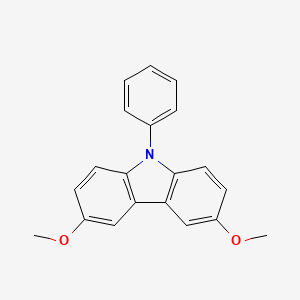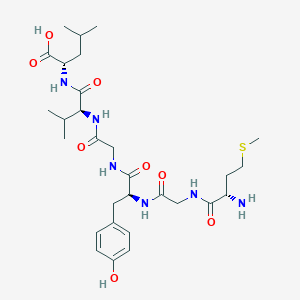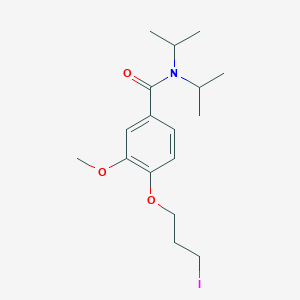![molecular formula C23H36INO2 B12552088 N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide CAS No. 827027-82-7](/img/structure/B12552088.png)
N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide: is a quaternary ammonium compound It is known for its unique structure, which includes a benzoyl group linked to a non-1-yn-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(non-1-yn-1-yl)benzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acyl chloride.
Esterification: The acyl chloride is then reacted with 4-hydroxybutan-1-amine to form the ester intermediate.
Quaternization: The final step involves the quaternization of the ester intermediate with methyl iodide to form the desired quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the non-1-yn-1-yl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of ionic liquids.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in gene delivery systems.
Medicine:
- Explored as a potential drug delivery agent.
- Evaluated for its role in targeting specific cellular pathways.
Industry:
- Utilized in the formulation of surfactants and detergents.
- Applied in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide exerts its effects involves its interaction with cellular membranes. The quaternary ammonium group facilitates binding to negatively charged sites on cell surfaces, leading to disruption of membrane integrity. This can result in antimicrobial activity or enhanced delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium chloride
- N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium bromide
Uniqueness:
- The iodide variant is often preferred for its higher reactivity in nucleophilic substitution reactions.
- The presence of the non-1-yn-1-yl chain imparts unique chemical properties, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
827027-82-7 |
|---|---|
Formule moléculaire |
C23H36INO2 |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
trimethyl-[4-(4-non-1-ynylbenzoyl)oxybutyl]azanium;iodide |
InChI |
InChI=1S/C23H36NO2.HI/c1-5-6-7-8-9-10-11-14-21-15-17-22(18-16-21)23(25)26-20-13-12-19-24(2,3)4;/h15-18H,5-10,12-13,19-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
UJYFNJJRJAPIBK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
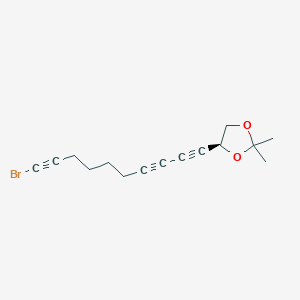
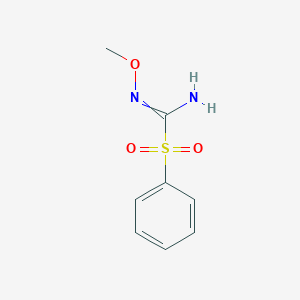
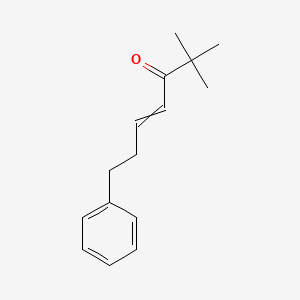
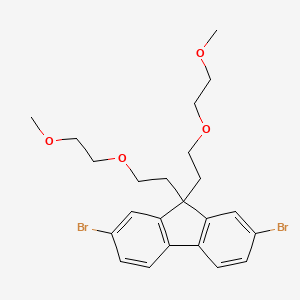
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
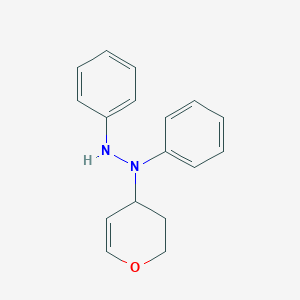
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
